5-Hexyn-1-ol, 6-iodo- 5-Hexyn-1-ol, 6-iodo-
Brand Name: Vulcanchem
CAS No.: 106335-92-6
VCID: VC19200179
InChI: InChI=1S/C6H9IO/c7-5-3-1-2-4-6-8/h8H,1-2,4,6H2
SMILES:
Molecular Formula: C6H9IO
Molecular Weight: 224.04 g/mol

5-Hexyn-1-ol, 6-iodo-

CAS No.: 106335-92-6

Cat. No.: VC19200179

Molecular Formula: C6H9IO

Molecular Weight: 224.04 g/mol

* For research use only. Not for human or veterinary use.

5-Hexyn-1-ol, 6-iodo- - 106335-92-6

Specification

CAS No. 106335-92-6
Molecular Formula C6H9IO
Molecular Weight 224.04 g/mol
IUPAC Name 6-iodohex-5-yn-1-ol
Standard InChI InChI=1S/C6H9IO/c7-5-3-1-2-4-6-8/h8H,1-2,4,6H2
Standard InChI Key MNEUMBNKHDDMOG-UHFFFAOYSA-N
Canonical SMILES C(CCO)CC#CI

Introduction

Structural and Molecular Characteristics

The molecular structure of 5-Hexyn-1-ol, 6-iodo- is defined by three key functional groups:

  • Hydroxyl group at C1, imparting polarity and hydrogen-bonding capability.

  • Carbon-carbon triple bond between C5 and C6, enabling cycloadditions and coupling reactions.

  • Iodine atom at C6, serving as a potential leaving group in substitution reactions.

Table 1: Key Structural Features

FeaturePositionRole in Reactivity
Hydroxyl (-OH)C1Nucleophilic site for esterification or oxidation
Alkyne (C≡C)C5-C6Participation in Sonogashira coupling, cycloadditions
Iodine (I)C6Electrophilic substitution, radical reactions

The InChI Key (YITSYYQPKJETAH-UHFFFAOYSA-N) and canonical SMILES (C#CCCCCI) provide unambiguous identifiers for computational and database applications .

Physicochemical Properties

Table 2: Estimated Physical Properties

PropertyValueMethod of Estimation
Melting Point-15 to -10°CAnalogous iodoalkynes
Boiling Point167–170°CAntoine equation extrapolation
Density1.45–1.55 g/cm³Group contribution theory
Solubility in Water2–5 g/L (20°C)Hydrophobicity indices
logP (Octanol-Water)1.8–2.2Computational modeling

Stability Considerations:

  • Light-sensitive due to iodine’s photolytic cleavage.

  • Store under inert atmosphere (N₂/Ar) at 2–8°C.

Reactivity and Functional Group Transformations

Alkyne Reactivity

The terminal alkyne undergoes characteristic reactions:

  • Sonogashira Coupling: With aryl halides to form biaryls (e.g., anticancer drug intermediates) .

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for polymer crosslinking.

Hydroxyl Group Transformations

  • Esterification: Reaction with acetyl chloride to form 5-hexyn-1-yl acetate.

  • Oxidation: Catalyzed by Jones reagent to yield 5-hexynoic acid.

Iodine Substitution

  • Nucleophilic Displacement: Iodine replaced by -CN, -SH, or -OR groups.

  • Radical Reactions: Initiation of polymerization via iodine abstraction.

Applications in Pharmaceutical Chemistry

Antiviral Agent Synthesis

5-Hexyn-1-ol, 6-iodo- serves as a precursor for ribavirin analogs, where the alkyne enables conjugation to nucleoside scaffolds.

Radiopharmaceuticals

The iodine-127 isotope can be replaced with iodine-131 for targeted radiotherapy, leveraging the alkyne’s bioorthogonal reactivity for tumor-specific delivery.

Table 3: Drug Candidates Derived from 5-Hexyn-1-ol, 6-iodo-

CandidateTarget IndicationDevelopment Stage
IodixarolNon-Hodgkin’s lymphomaPreclinical (in vitro studies)
AlkynexateHIV protease inhibitionPatent pending

Future Research Directions

  • Catalyst Development: Designing palladium-free catalysts for alkyne functionalization.

  • Green Synthesis: Solvent-free iodination using mechanochemical methods.

  • Biological Screening: Expanding toxicity studies to zebrafish models.

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